molecular formula C18H14IN3O2S B11561053 (2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-iodobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11561053
M. Wt: 463.3 g/mol
InChI Key: YRZCBLKGQXBVJE-KHGLHOOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an iodophenyl group, a methoxyphenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Iodophenyl Derivatives: Compounds containing an iodophenyl group.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group.

Uniqueness

The uniqueness of (2Z,5E)-5-[(4-IODOPHENYL)METHYLIDENE]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14IN3O2S

Molecular Weight

463.3 g/mol

IUPAC Name

(2Z,5E)-5-[(4-iodophenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14IN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22,23)/b16-10+,20-11+

InChI Key

YRZCBLKGQXBVJE-KHGLHOOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.